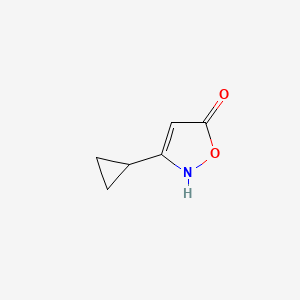
3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one
Cat. No. B6615378
M. Wt: 125.13 g/mol
InChI Key: YLTSZVGLRSUAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09029400B2
Procedure details


A solution of methyl 3-cyclopropyl-3-oxopropionate (4.8 g, 34 mmol) in methanol (80 mL) is mixed with hydroxylamine hydrochloride (2.6 g, 38 mmol) and triethylamine (5.3 mL, 38 mmol), and the mixture is heated under reflux for 2 h. The solvent is distilled out in vacuo. The residue is taken up in EtOAc and filtered through silica gel.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:4](=O)[CH2:5][C:6]([O:8]C)=[O:7])[CH2:3][CH2:2]1.Cl.NO.C([N:16](CC)CC)C>CO>[CH:1]1([C:4]2[NH:16][O:8][C:6](=[O:7])[CH:5]=2)[CH2:3][CH2:2]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(CC(=O)OC)=O
|
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
5.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 h
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is distilled out in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CC1)C=1NOC(C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

